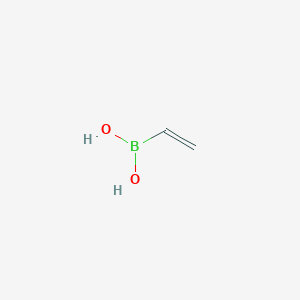

Vinylboronic acid

Beschreibung

Eigenschaften

IUPAC Name |

ethenylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5BO2/c1-2-3(4)5/h2,4-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFXCNIVBAVFOBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

71.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Vinylboronic Acid and Its Derivatives

Direct Synthetic Routes to Vinylboronic Acids

Direct synthesis of vinylboronic acids often involves the use of highly reactive and sensitive reagents, necessitating carefully controlled reaction conditions.

Hydroboration of Alkynes and Related Unsaturated Systems

Hydroboration of alkynes is a fundamental method for the synthesis of vinylboronic acids and their esters. This reaction involves the addition of a boron-hydrogen bond across a carbon-carbon triple bond. The stereochemical and regiochemical outcome of the reaction is highly dependent on the choice of borane (B79455) reagent and catalyst.

Catalytic hydroboration has emerged as a versatile tool for this transformation. numberanalytics.com For instance, copper nitride nanocubes (Cu₃N NCs) have been reported as highly efficient and reusable catalysts for the hydroboration of alkynes with tetrahydroxydiboron, yielding vinyl boronic acids under mild, additive-free conditions. rsc.orgosaka-u.ac.jp This method is noted for its environmental friendliness. rsc.orgosaka-u.ac.jp Similarly, zirconium-mediated hydroboration of alkynes provides (E)-vinylboronic esters with high yield, stereoselectivity, and regioselectivity, even for oxygen-containing alkynes. gregorykimball.me

Metal-free approaches have also been developed. Carboxylic acids can catalyze the direct hydroboration of various terminal and internal alkynes with pinacolborane, affording alkenyl monoboronates and diboronates in excellent yields with high regio- and stereoselectivity. organic-chemistry.org Tropylium (B1234903) salts have also been shown to promote the hydroboration of alkynes to produce a wide array of vinylboronates. organic-chemistry.org

The choice of catalyst can significantly influence the regioselectivity of the hydroboration. For example, a palladium catalyst with a trialkylphosphine ligand favors the formation of α-vinylboronates from terminal alkynes, while switching the ligand to an N-heterocyclic carbene directs the reaction to yield β-vinylboronates. organic-chemistry.org

Table 1: Comparison of Catalytic Systems for Alkyne Hydroboration

| Catalyst System | Borane Reagent | Key Features |

| Copper Nitride Nanocubes (Cu₃N NCs) | Tetrahydroxydiboron | Mild, additive-free conditions; reusable catalyst. rsc.orgosaka-u.ac.jp |

| Zirconium-based catalysts | Pinacolborane | High yield, stereoselectivity, and regioselectivity for (E)-isomers. gregorykimball.me |

| Carboxylic Acids | Pinacolborane | Metal-free; broad functional group compatibility. organic-chemistry.org |

| Tropylium Salts | Pinacolborane | Metal-free; effective for a range of vinylboronates. organic-chemistry.org |

| Palladium/Trialkylphosphine | Pinacolborane | High α-selectivity for terminal alkynes. organic-chemistry.org |

| Palladium/N-Heterocyclic Carbene | Pinacolborane | High β-selectivity for terminal alkynes. organic-chemistry.org |

Cross-Metathesis Approaches with Alkenes

Olefin cross-metathesis provides an alternative route to substituted vinylboronic esters. This reaction involves the exchange of substituents between two alkenes, catalyzed by transition metal complexes, typically containing ruthenium. An efficient synthesis of 3-aryl-1-propenyl boronates has been reported via the cross-metathesis of pinacol (B44631) vinyl boronic ester with allyl-substituted aromatics. nih.gov This method offers an alternative to alkyne hydroboration and allows for the preparation of novel compounds. nih.gov

Furthermore, a series of alkenyl phenylboronic acid pinacol esters have been synthesized through an olefin cross-metathesis reaction involving vinylphenylboronic acid pinacol ester derivatives. soton.ac.uk The resulting boronates can be further functionalized, for example, through hydrogenation and subsequent Suzuki-Miyaura coupling. soton.ac.uk

Carbometalation and Subsequent Borylation Strategies

Carbometalation involves the addition of an organometallic reagent across a carbon-carbon multiple bond. Subsequent borylation of the resulting organometallic intermediate provides a route to functionalized vinylboronic esters. A notable example is a copper-catalyzed formal carboboration of alkynes, where both a carbon-boron and a carbon-carbon bond are formed in a single catalytic cycle. organic-chemistry.org This reaction proceeds with high regioselectivity and syn-stereoselectivity to produce tri- and tetrasubstituted vinylboronic esters from commercially available bis(pinacolato)diboron. organic-chemistry.org While carbometalation is a straightforward method for preparing tetrasubstituted alkenes, a common challenge is controlling the regioselectivity, particularly with alkynes bearing sterically and electronically similar substituents. mdpi.com

Preparation of Protected Vinylboronic Acid Derivatives

Due to the inherent instability of many boronic acids, they are often prepared and stored as protected derivatives, most commonly as esters. sigmaaldrich.com These protecting groups enhance stability, facilitate purification, and can modulate reactivity.

Synthesis of Vinylboronic Esters (e.g., Pinacol Esters, MIDA Esters)

Pinacol esters are widely used protected forms of boronic acids. They can be synthesized through various methods, including the palladium-catalyzed cross-coupling of 1-alkenyl halides or triflates with bis(pinacolato)diboron. organic-chemistry.org Another route involves the reaction of a vinyl Grignard reagent with trimethylborate, followed by hydrolysis and reaction with pinacol. google.com The Miyaura borylation reaction is a powerful method for synthesizing vinylboronic esters via the cross-coupling of vinyl halides with borylation reagents. sigmaaldrich.com This reaction is tolerant of many functional groups and uses readily available starting materials. rsc.orgalfa-chemistry.com

N-methyliminodiacetic acid (MIDA) esters represent another important class of protected boronic acids. MIDA boronates are typically stable, crystalline solids that are compatible with silica (B1680970) gel chromatography. nih.gov They are generally synthesized by the condensation of the corresponding boronic acid with MIDA under Dean-Stark conditions. rsc.orgnih.gov Vinyl MIDA boronate is particularly useful as it can undergo cross-metathesis with various olefins to produce substituted vinyl boranes with high stereoselectivity. sigmaaldrich.com This approach is notable for its efficiency and mild conditions. nih.gov

Table 2: Properties of Common Boronic Acid Protecting Groups

| Protecting Group | Common Abbreviation | Key Properties | Synthesis Method |

| Pinacol | BPin | Generally stable, widely used. nih.gov | Reaction of boronic acid with pinacol; Miyaura borylation. organic-chemistry.orggoogle.com |

| N-methyliminodiacetic acid | BMIDA | Crystalline solids, stable to chromatography, unreactive in anhydrous cross-coupling. sigmaaldrich.comnih.gov | Condensation of boronic acid with MIDA. rsc.orgnih.gov |

Anthranilamide-Protected this compound Derivatives for Enhanced Reactivity and Transformation

Anthranilamide has emerged as a useful protecting group for boronic acids, influencing their reactivity and stability. Anthranilamide-protected this compound (VBaam) has been shown to be a suitable monomer for radical copolymerizations with higher activity than its pinacol-protected counterpart (VBpin). rsc.orgresearchgate.net The carbon-boron bond in the VBaam unit is more susceptible to transformations, enabling the synthesis of valuable copolymers that are otherwise difficult to access. rsc.orgresearchgate.net The anthranilamide group can also act as a directing group in certain reactions, such as ortho-selective C-H activation. rsc.org

Strategies for Stabilizing this compound: Trivinylboroxane-Pyridine Complexes

This compound is a valuable reagent in organic synthesis, particularly for the introduction of vinyl groups. However, its utility is hampered by its inherent instability, as it readily undergoes polymerization upon attempted isolation. orgsyn.org To overcome this limitation, a highly effective stabilization strategy involves the pyridine-promoted cyclotrimerization of this compound. orgsyn.orgorgsyn.org This process yields 2,4,6-trivinylcyclotriboroxane, which forms a stable complex with pyridine (B92270).

This resulting 2,4,6-trivinylcyclotriboroxane-pyridine complex is a bench-stable, solid material that serves as a practical and storable equivalent of the unstable this compound. orgsyn.orgorgsyn.orgclockss.org The formation of the complex occurs through the dehydration of three this compound molecules to create the six-membered boroxine (B1236090) ring, which is subsequently coordinated by a pyridine molecule. clockss.org This coordination stabilizes the boroxine structure. An X-ray crystal structure analysis has confirmed the nature of the tetracoordinate boron species within the complex. acs.org

A key advantage of this complex is its ability to generate the active this compound in situ. Under the aqueous basic conditions typical of cross-coupling reactions like the Suzuki-Miyaura coupling, the complex hydrolyzes to release three equivalents of this compound, which can then participate in the desired transformation. orgsyn.orgorgsyn.orgclockss.org This atom-economical approach has led to the commercial availability of the reagent and its widespread use in various bond-forming reactions. orgsyn.org

Table 1: Properties of 2,4,6-Trivinylcyclotriboroxane-Pyridine Complex

| Property | Description | Source |

| Chemical Formula | C₁₁H₁₄B₃NO₃ | sigmaaldrich.com |

| Appearance | Solid | orgsyn.orgsigmaaldrich.com |

| Stability | Bench-stable solid | orgsyn.orgorgsyn.org |

| Storage Temperature | -20°C | sigmaaldrich.com |

| Function | Stable precursor to this compound | orgsyn.orgclockss.org |

| Activation | Hydrolyzes in situ under aqueous basic conditions | orgsyn.orgorgsyn.org |

Functionalization Strategies for this compound Scaffolds

The stabilized trivinylboroxane-pyridine complex is a versatile reagent for the functionalization of a wide array of chemical scaffolds through the introduction of a vinyl group. Its application spans several key classes of organic transformations.

Suzuki-Miyaura Cross-Coupling: The most prominent application of the trivinylboroxane-pyridine complex is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This method facilitates the efficient vinylation of aryl, heteroaryl, and allyl halides or triflates. orgsyn.orgorgsyn.org The reaction demonstrates remarkable functional group tolerance, proving effective for substrates with diverse electronic and steric properties. orgsyn.orgorgsyn.org Standard conditions typically employ a palladium catalyst, such as Pd(PPh₃)₄, with a carbonate base in a solvent system like dimethoxyethane and water. orgsyn.orgorgsyn.org The methodology is robust enough to allow for multiple vinylations on a single aromatic core, as demonstrated by the synthesis of 1,2,4,5-tetravinylbenzene from the corresponding tetrabromobenzene. orgsyn.org

Chan-Lam C-O and C-N Vinylation: Beyond carbon-carbon bond formation, the this compound scaffold can be used for carbon-heteroatom bond formation. Copper-mediated Chan-Lam coupling conditions have been developed for both O-vinylation and N-vinylation. orgsyn.org The O-vinylation of phenols to produce aryl vinyl ethers is achieved using copper(II) acetate (B1210297) as a mediator, often in the presence of excess pyridine, at room temperature. acs.orgthieme-connect.com These mild conditions are compatible with a variety of functional groups, including halides and formyl groups. orgsyn.org Similarly, N-vinylation of nitrogen-containing heterocycles can be accomplished under similar copper-catalyzed conditions. orgsyn.org

Carbonylative Cross-Coupling: The reactivity of the vinyl groups from the boroxine complex extends to carbonylative cross-coupling reactions. In a palladium-catalyzed reaction with iodobenzene (B50100) under a carbon monoxide atmosphere, the complex delivers its vinyl moiety to form phenyl propenone. orgsyn.orgorgsyn.org This transformation illustrates that each of the three vinyl groups on the boroxine ring is available for reaction. orgsyn.orgorgsyn.org

Bioorthogonal Chemistry: Vinylboronic acids (VBA) have emerged as valuable reactants in bioorthogonal chemistry. Specifically, they participate in rapid and selective tetrazine ligation reactions. acs.orgnih.gov This strategy has been applied to the labeling of biomolecules in living cells. acs.org A protected this compound can be incorporated into a probe molecule, such as a proteasome inhibitor, which is introduced into a cellular environment. acs.orgnih.gov Subsequent hydrolysis unmasks the reactive this compound, which can then be tagged with a tetrazine-functionalized reporter, demonstrating a sophisticated functionalization of a biological scaffold. acs.orgnih.gov

Table 2: Examples of Functionalization Reactions Using this compound Scaffolds

| Reaction Type | Substrate | Product | Catalyst/Mediator | Yield (%) | Source |

| Suzuki-Miyaura | 2'-Bromoacetanilide | 2'-Vinylacetanilide | Pd(PPh₃)₄ / K₂CO₃ | 95% | orgsyn.org |

| Suzuki-Miyaura | 1,4-Dibromo-2-fluorobenzene | 1,4-Divinyl-2-fluorobenzene | Pd(PPh₃)₄ / K₂CO₃ | 94% | orgsyn.org |

| C-O Vinylation | 4-Cyanophenol | 4-Cyanophenyl vinyl ether | Cu(OAc)₂ / Pyridine | 91% | orgsyn.orgacs.org |

| C-N Vinylation | Indole (B1671886) | 1-Vinyl-1H-indole | Cu(OAc)₂ / Pyridine | 85% | orgsyn.org |

| Carbonylative Coupling | Iodobenzene | Phenyl propenone | Pd(PPh₃)₄ / K₂CO₃ / CO | 80% | orgsyn.org |

Reactivity and Mechanistic Investigations of Vinylboronic Acid Transformations

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, stands as a cornerstone of contemporary synthetic chemistry. mychemblog.comwikipedia.org Discovered by Akira Suzuki and Norio Miyaura in 1979, this reaction is celebrated for its mild conditions, functional group tolerance, and the low toxicity of its boron-containing reagents. researchgate.netmychemblog.comrsc.org

The coupling of vinylboronic acids with various organic electrophiles is a powerful method for constructing C(sp²)–C(sp²) bonds. mychemblog.comharvard.edu This transformation is integral to the synthesis of conjugated dienes and other valuable unsaturated systems.

The Suzuki-Miyaura reaction facilitates the coupling of vinylboronic acids with both vinyl and aryl halides. wwjmrd.comrsc.org Seminal works by Suzuki and Miyaura detailed the cross-coupling of vinylboronic acids with vinyl bromides and aryl halides, achieving excellent stereoselectivity with over 99% retention of the double bond geometry. rsc.org This high degree of stereoretention is a key feature of the reaction, making it highly predictable and reliable for the synthesis of specific isomers. wikipedia.orgharvard.edu

The reactivity of the halide partner is a critical factor, with the general trend being I > OTf > Br >> Cl. wwjmrd.comharvard.edu While aryl chlorides were initially considered poor substrates due to their reluctance to undergo oxidative addition, advancements in catalyst systems, particularly the use of bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), have enabled their efficient coupling. wwjmrd.comrsc.orglibretexts.org

Table 1: Examples of Suzuki-Miyaura Coupling with Vinylboronic Acids

| Vinylboronic Acid | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| (E)-1-Propenylboronic acid | (E)-1-Bromo-1-hexene | Pd(PPh₃)₄ / NaOEt | (2E,4E)-2,4-Nonadiene | 87 | rsc.org |

| (E)-Styrylboronic acid | Iodobenzene (B50100) | Pd(PPh₃)₄ / Na₂CO₃ | (E)-Stilbene | 95 | mychemblog.com |

| This compound | Bromobenzene | Pd(OAc)₂ / PPh₃ / K₃PO₄ | Styrene (B11656) | 92 | harvard.edu |

This table is illustrative and compiled from various sources describing typical Suzuki-Miyaura reactions.

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. rsc.orglibretexts.org

The catalytic cycle commences with the oxidative addition of the organic halide to a low-valent palladium(0) complex. wwjmrd.commychemblog.comwikipedia.org This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) intermediate. wwjmrd.comwikipedia.org The oxidation state of palladium changes from 0 to +II during this process. mychemblog.com

Transmetalation is the step where the organic group from the boron reagent is transferred to the palladium(II) complex. wwjmrd.comwikipedia.org This process requires the presence of a base, and its precise role has been a subject of extensive investigation, leading to the proposal of two primary mechanistic pathways. wikipedia.orgrsc.org

The boronate pathway (Path A) posits that the base first reacts with the this compound to form a more nucleophilic tetracoordinate "ate" complex, a vinylboronate. rsc.orgacs.orgnih.gov This activated boron species then transfers its vinyl group to the palladium(II) center, displacing the halide or other ancillary ligand. wikipedia.orgacs.org

The oxo-palladium pathway (Path B) suggests that the base reacts with the palladium(II) halide complex to form a palladium-hydroxo or palladium-alkoxo species. rsc.orgacs.orgnih.gov This palladium complex is more electrophilic and reacts directly with the neutral, tricoordinate this compound. rsc.orgnih.gov

Evidence exists for both pathways, and the dominant mechanism can depend on the specific reaction conditions, including the nature of the reactants, ligands, base, and solvent. rsc.orgnih.govresearchgate.net Mechanistic studies, including low-temperature NMR spectroscopy, have identified pre-transmetalation intermediates with Pd-O-B linkages, supporting the feasibility of both tricoordinate boronic acid and tetracoordinate boronate complexes participating in the transmetalation step. acs.orgillinois.edu

Table 2: Key Species in Proposed Transmetalation Pathways

| Pathway | Key Boron Species | Key Palladium Species | Description |

| Boronate Pathway | Vinylboronate [R-B(OH)₃]⁻ | [L₂Pd(R')(X)] | The base activates the boronic acid to form a more nucleophilic boronate, which then reacts with the palladium halide complex. rsc.orgnih.gov |

| Oxo-Palladium Pathway | This compound [R-B(OH)₂] | [L₂Pd(R')(OH)] | The base activates the palladium complex by forming a hydroxo or alkoxo ligand, which then reacts with the neutral boronic acid. rsc.orgnih.gov |

The final step of the catalytic cycle is reductive elimination. wikipedia.orgajol.info In this step, the two organic groups (the vinyl group from the boronic acid and the group from the organic halide) coupled on the palladium(II) center are expelled as the final cross-coupled product. wwjmrd.comwikipedia.org This process forms the new carbon-carbon bond and regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. mychemblog.comwikipedia.org Reductive elimination typically proceeds with retention of the stereochemistry of the reacting partners. wikipedia.org The bulkiness of the phosphine ligands on the palladium center can facilitate this step. wikipedia.org

Suzuki-Miyaura Cross-Coupling of Vinylboronic Acids

Transmetalation Pathways: Boronate vs. Non-Boronate

Ligand Effects on Reactivity and Selectivity

The choice of ligand in palladium-catalyzed cross-coupling reactions involving vinylboronic acids is a critical determinant of reactivity and selectivity. Ligands can modulate the electronic and steric properties of the metal center, thereby influencing the efficiency and outcome of the catalytic cycle. numberanalytics.com

In the context of Suzuki-Miyaura coupling reactions, phosphine ligands are commonly employed. For instance, tetrakis(triphenylphosphine)palladium(0) has been historically effective for the cross-coupling of vinylboronic acids with vinyl and aryl halides. rsc.org The steric and electronic properties of phosphine ligands can be fine-tuned to control selectivity. For example, in the nickel-catalyzed monoarylation of dichloropyridines, phosphine ligands with specific cone angles (between 136° and 157°), such as PPh2Me and PPh3, exhibit high selectivity for the desired monoarylated product over diarylation. montana.edu Less electron-rich diaryl- and triarylphosphines favor monoarylation, while more electron-rich trialkylphosphines tend to yield diarylated products. montana.edu

In other types of reactions, such as the aerobic oxidative Heck reaction, a sterically encumbered ligand like 2,9-dimethyl-1,10-phenanthroline (dmphen) is crucial for controlling regioselectivity, favoring the formation of the branched isomer. rsc.org The choice of ligand can even switch the regioselectivity of a reaction. For instance, in the palladium-catalyzed hydroborylation of terminal alkynes, a trialkylphosphine ligand can lead to the α-vinylboronate, whereas switching to an N-heterocyclic carbene (NHC) ligand can furnish the β-vinylboronate. organic-chemistry.org

Table 1: Effect of Ligands on Product Selectivity

| Reaction Type | Catalyst/Ligand | Substrates | Product(s) | Selectivity | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | (PPh2Me)2Ni(o-tolyl)Cl | Dichloropyridines, Aryl boronic acids | Monoarylated pyridines | High | montana.edu |

| Hydroborylation | Pd catalyst / Trialkylphosphine | Terminal alkynes | α-vinylboronates | High | organic-chemistry.org |

| Hydroborylation | Pd catalyst / N-Heterocyclic Carbene | Terminal alkynes | β-vinylboronates | High | organic-chemistry.org |

Base Effects and Solvent Systems

The base and solvent system are integral components of this compound transformations, significantly impacting reaction rates and yields. In Suzuki-Miyaura couplings, a base is required to facilitate the transmetalation step. The generally accepted mechanism involves the formation of a palladium-hydroxide species, which then reacts with the this compound. whiterose.ac.uk Common bases include carbonates and sodium ethoxide. rsc.orgorgsyn.org The choice of base can be critical; for example, in the synthesis of vinyl iodides from vinylboronic acids, the order of addition of the base and iodine determines the stereoisomeric outcome. wikipedia.org

The solvent plays a multifaceted role, influencing catalyst stability, reagent solubility, and the reaction pathway itself. whiterose.ac.uk Aqueous solvent systems are often preferred for Suzuki-Miyaura reactions as they can increase the concentration of the hydrophilic boronate species. whiterose.ac.uk A switch in solvent can dramatically alter the reaction's outcome. For instance, a palladium catalytic system can promote a Suzuki reaction in aqueous THF, while the same system can lead to a Heck reaction in anhydrous THF. whiterose.ac.uk In the context of O- and N-vinylation reactions using trivinylboroxane, a CH2Cl2/pyridine (B92270) solvent system is effective at room temperature. orgsyn.org For the radical polymerization of anthranilamide-protected this compound, the choice of solvent and temperature has a more pronounced effect on conversion and molecular weight compared to this compound pinacol (B44631) ester (VBpin). rsc.org

Table 2: Influence of Solvent on Reaction Outcome

| Reaction | Catalyst | Solvent | Outcome | Reference |

|---|---|---|---|---|

| Suzuki vs. Heck | Pd(OAc)2 / 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl | Aryl halide, this compound pinacol ester | Suzuki Product | whiterose.ac.uk |

| Suzuki vs. Heck | Pd(OAc)2 / 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl | Aryl halide, this compound pinacol ester | Heck Product | whiterose.ac.uk |

Substrate Scope and Functional Group Tolerance

A key advantage of this compound chemistry is its broad substrate scope and tolerance for a wide array of functional groups. In Suzuki-Miyaura couplings, vinylboronic acids react efficiently with a diverse range of ortho-, meta-, and para-substituted aryl bromides. orgsyn.org These reactions have demonstrated compatibility with functionalities such as halo, formyl, phosphinate, and aziridine (B145994) groups. orgsyn.org

The versatility of vinylboronic acids extends to other transformations as well. In visible-light-mediated decarboxylative radical additions, vinyl boronic esters can be coupled with a variety of primary, secondary, and tertiary carboxylic acids, including amino acids and drug molecules. rsc.orgrsc.org This method tolerates functional groups like aromatic and heteroaromatic rings, thioethers, esters, and primary amides. nih.gov Similarly, palladium-catalyzed oxidative cross-coupling reactions with diazo compounds are compatible with β-substituted vinyl boronic acids and various cyclic diazo compounds, although yields may decrease with α-aryl vinyl boronic acids. organic-chemistry.org The hydroarylation and hydroalkenylation of internal alkenes with vinyl boronic acids, catalyzed by nickel, also showcases broad substrate scope and functional group tolerance under redox-neutral conditions. researcher.life

Stereoselectivity in Vinyl-Vinyl Couplings

Maintaining stereochemical integrity is a crucial aspect of vinyl-vinyl coupling reactions. The Suzuki-Miyaura reaction is renowned for its high stereoselectivity, typically proceeding with greater than 99% retention of the double bond geometry of the starting this compound. rsc.org This allows for the synthesis of stereochemically defined dienes.

In other palladium-catalyzed couplings, such as the oxidative cross-coupling of vinylboronic acids with diazo compounds, the reaction is also stereoselective. For instance, when trans-configured vinyl boronic acids are used, the resulting 1,3-diene products retain the trans configuration of the double bond. mdpi.com Similarly, the Zr-mediated hydroboration of alkynes to form vinylboronic esters can achieve high stereoselectivity for the E-isomer, particularly at elevated temperatures and in the presence of a catalytic amount of a base like triethylamine. gregorykimball.me

Other Palladium-Catalyzed Reactions Involving Vinylboronic Acids

Beyond the well-established Suzuki-Miyaura coupling, vinylboronic acids participate in a variety of other palladium-catalyzed transformations, expanding their synthetic utility.

Oxidative Cross-Coupling with Diazo Compounds

A notable palladium-catalyzed reaction involves the oxidative cross-coupling of vinylboronic acids with cyclic α-diazocarbonyl compounds, providing an efficient route to 1,3-diene compounds. organic-chemistry.orgacs.org This reaction proceeds under mild conditions and is mechanistically proposed to involve the migratory insertion of a palladium carbene as the key step. organic-chemistry.orgresearchgate.net The process is generally efficient for a range of cyclic diazo ketones and lactones. mdpi.com Optimization studies have shown that using a 1.5:1 ratio of the diazo compound to the this compound and adding the diazo compound dropwise can improve the reaction yield. organic-chemistry.org

Decarboxylative Radical Additions to Vinyl Boronic Esters

Visible-light-mediated photoredox catalysis has enabled novel transformations of vinyl boronic esters. One such reaction is the decarboxylative radical addition of carboxylic acids. nih.gov This process involves the generation of an alkyl radical from a carboxylic acid, which then adds to the vinyl boronic ester. nih.gov A key feature of this reaction is the single-electron reduction of the resulting α-boryl radical intermediate to an α-boryl anion, which is then protonated. researchgate.net This methodology allows for the synthesis of a wide variety of alkyl boronic esters from readily available carboxylic acids, including primary, secondary, and tertiary acids, as well as amino acids and drug derivatives. rsc.org The reaction proceeds under mild, metal-free conditions. rsc.org

Another related transformation is the deoxygenative radical addition of aromatic acids to vinyl boronic esters. chemrxiv.org In this case, a photoredox-mediated process generates an acyl radical from an aromatic carboxylic acid in the presence of triphenylphosphine, which then adds to the vinyl boronic ester. chemrxiv.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Tetrakis(triphenylphosphine)palladium(0) |

| PPh2Me |

| PPh3 |

| 2,9-dimethyl-1,10-phenanthroline (dmphen) |

| N-heterocyclic carbene (NHC) |

| Sodium ethoxide |

| Trivinylboroxane |

| This compound pinacol ester (VBpin) |

| Anthranilamide-protected this compound |

| Triethylamine |

Alternative Transition Metal Catalysis with Vinylboronic Acids

While palladium has historically dominated the landscape of cross-coupling reactions involving vinylboronic acids, a diverse array of other transition metals have emerged as powerful catalysts for these transformations. These alternative metals offer unique reactivity profiles, sometimes leading to novel transformations or improved efficiency for specific applications. This section explores the use of copper, rhodium, nickel, and iron catalysts in reactions with vinylboronic acids, as well as a unique calcium(II)-catalyzed process.

Copper-Catalyzed Transformations

Copper catalysts are instrumental in various transformations of vinylboronic acids, including trifluoromethylation and coupling reactions. beilstein-journals.orgrsc.orgnih.govthieme-connect.comsci-hub.se

A notable application is the copper-catalyzed trifluoromethylation of vinylboronic acids. beilstein-journals.orgrsc.orgnih.govthieme-connect.com This process can be achieved under mild conditions and shows tolerance to moisture and a variety of functional groups. nih.gov One method employs CF₃SO₂Na (Langlois reagent) in the presence of a copper catalyst and t-BuOOH, proceeding through the generation of CF₃ radicals. rsc.orgthieme-connect.com This approach is advantageous as it can be performed at room temperature under an air atmosphere. rsc.org Another protocol utilizes an electrophilic trifluoromethylating reagent, also demonstrating broad functional group compatibility. nih.gov Mechanistic proposals for some copper-catalyzed halodeboronation reactions suggest a pathway involving a boronate-driven ipso-substitution, where general Lewis base catalysis is the key, and copper may not be strictly necessary. acs.org In other copper-catalyzed reactions, such as the homocoupling of boronic acids, the mechanism can involve B-to-Cu and subsequent Cu-to-Cu transmetalations. researchgate.net

Copper(II) acetate (B1210297) has been effectively used to promote the N- and O-vinylation of various substrates with this compound. sci-hub.se While the coupling with benzimidazolinone and benzimidazole (B57391) can proceed under catalytic conditions, the reaction with phenol (B47542) requires a stoichiometric amount of Cu(OAc)₂. sci-hub.se The mechanism for copper-catalyzed coupling of this compound pinacol esters with alcohols is thought to involve transmetalation, ligand exchange, disproportionation, and reductive elimination. thieme-connect.com

The synergistic combination of copper(II) and amine catalysis has enabled the enantioselective α-alkenylation of aldehydes with vinylboronic acids. princeton.edu This dual-catalyst system allows for the direct formation of α-formyl olefins from common starting materials under mild conditions. princeton.edu The role of certain additives, like methylboronic acid, is believed to facilitate the in situ formation of mixed boronic anhydrides, which accelerates the crucial boron-to-copper transmetalation step. princeton.edu

Table 1: Examples of Copper-Catalyzed Reactions with this compound Derivatives

| Reaction Type | Catalyst System | Substrates | Key Features |

| Trifluoromethylation | Cu catalyst / CF₃SO₂Na / t-BuOOH | Vinylboronic acids | Room temperature, air atmosphere rsc.orgthieme-connect.com |

| Trifluoromethylation | Copper catalyst / Electrophilic CF₃⁺ reagent | Vinylboronic acids | Mild conditions, moisture tolerant beilstein-journals.orgnih.gov |

| N/O-Vinylation | Cu(OAc)₂ | This compound, N/O-nucleophiles | Catalytic for some, stoichiometric for others sci-hub.se |

| α-Alkenylation of Aldehydes | Cu(II) / Chiral Amine | Vinylboronic acids, aldehydes | Enantioselective, synergistic catalysis princeton.edu |

| Coupling with Alcohols | Cu(OAc)₂ | This compound pinacol esters, alcohols | Modified Chan-Lam mechanism thieme-connect.com |

Rhodium-Catalyzed Processes

Rhodium catalysts are effective in promoting 1,4-addition reactions and other coupling processes involving vinylboronic acids. acs.orgnih.govchemrxiv.orgbohrium.comdicp.ac.cn

Rhodium(I) catalysts have been successfully employed for the 1,4-addition of vinylboronic acids to enones, leading to the formation of γ,δ-unsaturated ketones. nih.gov These reactions can be performed under homogeneous conditions, and the catalyst can often be recycled. nih.gov In some cases, the use of a polymer-supported rhodium(I) catalyst allows for easy recovery and reuse without significant loss of activity. nih.gov

Rhodium(III) catalysts have been utilized in three-component syn-carboamination of alkenes, where vinylboronic acids serve as the carbon source. chemrxiv.orgdicp.ac.cn However, these specific reactions have been reported to be unsuccessful with vinylboronic acids like 1-penten-1-ylboronic acid. chemrxiv.org The proposed mechanism involves the transmetalation of the boronic acid to the Rh(III) center, followed by migratory insertion of the alkene into the Rh-aryl bond. chemrxiv.orgdicp.ac.cn

Furthermore, rhodium catalysis has enabled the enantioselective alkenylation of cyclic ketimines with vinylboronic acids, providing access to chiral α,α-disubstituted allylic amines. bohrium.com These reactions proceed under mild conditions at room temperature, employing a chiral phosphite-olefin ligand to achieve high enantioselectivity. bohrium.com Rhodium-catalyzed asymmetric ring-opening of racemic vinyl cyclopropanes with boronic acid nucleophiles has also been developed. acs.org

Table 2: Overview of Rhodium-Catalyzed Reactions with Vinylboronic Acids

| Reaction Type | Catalyst System | Substrates | Product Type |

| 1,4-Addition | Rh(I) catalyst | Vinylboronic acids, enones | γ,δ-Unsaturated ketones nih.gov |

| Asymmetric Alkenylation | Rh(I) / Chiral phosphite-olefin ligand | Vinylboronic acids, cyclic ketimines | Chiral α,α-disubstituted allylic amines bohrium.com |

| Asymmetric Ring Opening | [Rh(cod)(OH)]₂ / Chiral bisphosphine ligand | Vinyl cyclopropanes, boronic acids | Chiral ring-opened products acs.org |

| Three-Component Carboamination | Rh(III) catalyst | Alkenes, dioxazolones, arylboronic acids (vinylboronic acids unsuccessful) | α-Amino acid derivatives chemrxiv.orgdicp.ac.cn |

Nickel-Catalyzed Reactions

Nickel catalysts provide a valuable alternative for cross-coupling reactions of vinylboronic acids, often exhibiting unique reactivity compared to palladium. beilstein-journals.orgchinesechemsoc.orgnih.gov Nickel is particularly useful in coupling reactions involving C(sp³)-hybridized carbons and in activating challenging bonds.

Nickel-catalyzed enantioconvergent ring-opening alkenylation of racemic epoxides with vinylboronic acids has been developed to produce chiral oxindoles containing a homoallylic alcohol moiety and a quaternary carbon stereocenter. chinesechemsoc.org This reaction tolerates both 2-aryl- and 2-alkyl-substituted vinylboronic acids. chinesechemsoc.org Mechanistic studies suggest the reaction may proceed through a single-electron transfer oxidative addition pathway. chinesechemsoc.org

In the realm of C–F bond activation, nickel catalysis has been used for the coupling of 2-fluorobenzofurans with arylboronic acids. beilstein-journals.org The proposed mechanism does not involve direct oxidative addition to the C–F bond. Instead, it is thought to proceed through the formation of a nickelacyclopropane intermediate, followed by β-fluorine elimination to form a benzofuranylnickel(II) fluoride (B91410), which then undergoes transmetalation with the boronic acid. beilstein-journals.org

Nickel is also effective in the cross-coupling of redox-active esters with vinylboronic acids. nih.gov A postulated mechanism involves the initial formation of a Ni(I) complex that undergoes transmetalation with the this compound. The resulting vinyl-Ni(I) species then reduces the redox-active ester, leading to the generation of an alkyl radical and subsequent product formation. nih.gov

Iron-Catalyzed Cross-Coupling

Iron, as an earth-abundant and non-toxic metal, is an attractive catalyst for cross-coupling reactions. nih.govacs.orgnih.govwikipedia.orgnih.gov Iron-catalyzed multicomponent radical cross-coupling reactions have been developed for the 1,2-dicarbofunctionalization of vinyl boronates. nih.govacs.org This process involves the coupling of vinyl boronates, (fluoro)alkyl halides, and Grignard reagents. acs.org Mechanistic studies and DFT calculations suggest a pathway involving the generation of an alkyl radical, which adds to the vinyl boronate to form an α-boryl radical. This radical is then intercepted by a chiral iron complex, leading to enantioselective C-C bond formation. nih.govacs.org

The development of iron-catalyzed Suzuki-Miyaura type couplings is an active area of research, aiming to replace more expensive metals like palladium. wikipedia.org While the application of organoboron reagents in iron-catalyzed two-component cross-couplings is known, their use in multicomponent reactions has been more challenging to achieve. nih.gov

Calcium(II)-Catalyzed Coupling with Alcohols: Lewis Acid Cooperativity

Uniquely, the main-group metal calcium has been shown to catalyze the coupling of alcohols with vinylboronic acids. researchgate.netnih.govacs.orgrsc.org This transformation is particularly interesting due to the cooperative role of two different Lewis acids: the calcium(II) ion and the boron atom of the this compound.

DFT calculations have provided significant insight into the mechanism of this reaction. researchgate.netnih.govacs.org For the reaction with allyl alcohols, the study suggests that the calcium and boron Lewis acids combine to create a "superelectrophile." nih.govacs.org This highly activated species then promotes a pericyclic group transfer reaction. nih.govacs.org

In the case of other alcohols, the two Lewis acids work in synergy to activate the O-H bond, facilitating a substitution reaction that proceeds via an Sₙi-like pathway. nih.govacs.org The nature of the counterions associated with the calcium salt has been found to influence the reaction, a factor that has been rationalized by considering both electronic and steric effects. nih.govacs.org This calcium-catalyzed system has also been extended to the alkenylation of N,O-acetals, proceeding through a calcium-generated N-acyliminium intermediate. rsc.org

Table 3: Mechanistic Insights into Calcium(II)-Catalyzed Coupling

| Alcohol Type | Proposed Mechanism | Role of Lewis Acids | Key Intermediate/Transition State |

| Allyl Alcohols | Pericyclic Group Transfer | Formation of a superelectrophile | Complex of Calcium and Boron Lewis acids nih.govacs.org |

| Other Alcohols | Sₙi-like Pathway | Synergistic activation of the OH group | Activated OH functionality nih.govacs.org |

| N,O-Acetals | Sₙ1-like Pathway | Generation of N-acyliminium ion | N-acyliminium intermediate rsc.org |

Transition-Metal-Free Reactions of this compound Derivatives

While transition metals are dominant catalysts for activating vinylboronic acids, several methods have been developed that proceed without a metal catalyst. rsc.orgnih.govorganic-chemistry.org These reactions offer advantages in terms of cost, toxicity, and simplified purification.

One such example is the cross-coupling of allylic bromides with vinylboronic acids. organic-chemistry.org This reaction proceeds effectively in the presence of an inorganic base like cesium carbonate and a small amount of water, yielding the corresponding allylated products. organic-chemistry.org The absence of an effect from radical scavengers suggests an ionic substitution mechanism rather than a radical pathway. organic-chemistry.org

Boron-based Lewis acids, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), can also catalyze the alkenylation of allylic alcohols with vinylboronic acids. rsc.orgnih.gov The proposed mechanism involves the coordination of the B(C₆F₅)₃ catalyst to the alcohol, which facilitates the cleavage of the C-O bond to form a carbocation intermediate. This is followed by the migration of the vinyl group from the boronic acid to the carbocation, yielding the product and regenerating the catalyst. rsc.orgnih.gov

Conjugate Addition Reactions

Conjugate addition reactions involving vinylboronic acids and their esters are a powerful tool for carbon-carbon bond formation. These reactions have been developed under both metal-catalyzed and metal-free conditions.

Historically, transition metals like rhodium(I), iridium(I), and palladium(II) have been instrumental in catalyzing the conjugate addition of vinylboronic acids to α,β-unsaturated carbonyl compounds. rsc.org For instance, a stereoselective rhodium(I)-catalyzed tandem conjugate addition of boronic acids to enones, followed by a Michael cyclization, has been developed to produce 1,2,3-trisubstituted indanes with high regio- and diastereoselectivity. organic-chemistry.org The optimal conditions for this transformation were found to be [(cod)2Rh]BF4 as the catalyst and Ba(OH)2 as the base in a dioxane-water mixture at room temperature. organic-chemistry.org Vinylboronic acids have been shown to be efficient participants in these types of reactions. organic-chemistry.org

More recently, metal-free approaches have gained significant traction. Early work by Suzuki and Hara demonstrated that alkenylboronic esters and acids could add to acyclic α,β-unsaturated ketones using BF3·OEt2 or cyanuric fluoride as promoters. rsc.org The use of cyanuric fluoride was advantageous as it tolerated acid-sensitive functional groups. rsc.org The proposed mechanism involves activation of the carbonyl group in a cyclic transition state, facilitated by the increased electron deficiency of the boron atom. rsc.org

Trifluoroacetic anhydride (B1165640) has also been identified as an effective catalyst for the conjugate addition of vinylboronic acids to α,β-unsaturated ketones under metal-free conditions, providing good yields for a variety of substrates. researchgate.net Furthermore, organocatalytic methods have been explored. For example, vinylboronic acids can participate in conjugate addition with γ-oxy-substituted enals, a reaction that can be catalyzed by chiral amines. rsc.orgprinceton.edu The presence of the γ-hydroxyl group is often crucial for the activation of the boronic acid. rsc.org

Visible-light-mediated photoredox catalysis has also been employed for the decarboxylative radical addition of carboxylic acids to vinyl boronic esters. nih.gov This method allows for the synthesis of various alkyl boronic esters under mild conditions. nih.gov The proposed mechanism involves the single-electron reduction of an α-boryl radical intermediate to the corresponding anion. nih.gov

Activation Strategies in Metal-Free Processes

The activation of this compound in metal-free conjugate additions often relies on the use of Lewis or Brønsted acids. As mentioned, reagents like BF3·OEt2 and cyanuric fluoride can activate α,β-unsaturated ketones towards nucleophilic attack by the this compound. rsc.org The formation of a more electrophilic carbonyl species is a key step in these transformations.

In organocatalytic systems, iminium ion formation from an α,β-unsaturated aldehyde and a chiral amine catalyst can lower the LUMO of the enal, making it more susceptible to conjugate addition by the this compound. princeton.edu For γ-oxy-substituted enals, the boronic acid can be activated through the formation of a tethered boronate nucleophile. princeton.edu

A notable strategy involves the use of pyridinium (B92312) salts to activate alkylamines for deaminative vinylation with vinylboronic acids under catalyst-free conditions. researchgate.net The key to this reactivity is the use of a base to promote the transformation, which is believed to proceed through a free radical mechanism. researchgate.net

Furthermore, the coordination of substituents on the reaction partner can activate the boronic acid moiety. For instance, in the inverse electron-demand Diels-Alder (iEDDA) reaction with tetrazines, those bearing a boron-coordinating pyridyl or hydroxyl group exhibit significantly enhanced reaction rates with vinylboronic acids. acs.org Density functional theory (DFT) calculations have shown that the transition state energy is much lower for the reaction with the tetracoordinated boronate anion compared to the neutral boronic acid. acs.org This suggests that the more electron-rich boronate anion is more reactive. acs.org

Boron-based catalysts themselves have been used to promote the alkenylation of allylic alcohols with vinylboronic acids. rsc.org B(C6F5)3, a strong Lewis acid, can catalyze the reaction, likely proceeding through the formation of a carbocation intermediate from the allylic alcohol. rsc.org

C-B Bond Reactivity and Transformations

The carbon-boron bond in this compound is a site of versatile reactivity, allowing for a range of transformations beyond its use as a nucleophile in coupling reactions.

Protodeboronation Kinetics and pH-Dependence

Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a significant decomposition pathway for boronic acids. The rate of this reaction is highly dependent on pH. Studies on the protodeboronation of a variety of boronic acids, including this compound, have revealed complex pH-rate profiles. nih.govacs.orgresearchgate.net

A mechanistic model has been developed that includes five general pathways to correlate the protodeboronation kinetics as a function of pH. nih.govacs.org Vinylboronic acids, along with cyclopropyl (B3062369) and certain heteroaromatic boronic acids, undergo very slow protodeboronation. nih.govacs.orgresearchgate.net For example, the half-life for the protodeboronation of this compound is greater than one week at pH 12 and 70 °C. nih.govacs.orgresearchgate.net This stability is in stark contrast to other boronic acids, such as 2-pyridylboronic acid, which undergoes rapid protodeboronation. nih.govacs.orgresearchgate.net

Controlled Speciation in Boronic Ester Synthesis

The controlled speciation of boronic acids and their esters is a sophisticated strategy for chemoselective synthesis. By manipulating the solution equilibria, it is possible to achieve formal homologation of aryl and alkenylboronic acid pinacol esters (BPin). nih.govresearchgate.net This process involves a Suzuki-Miyaura cross-coupling of a haloaryl N-methyliminodiacetic acid (MIDA) boronic ester with a boronic acid, where careful control of the reaction conditions dictates the final product. nih.gov

The reaction is thermodynamically driven, and temperature plays a crucial role. nih.gov At room temperature, the MIDA-protected boronic ester is favored, while at elevated temperatures, the equilibrium shifts to form the BPin product. nih.gov This strategy allows for the synthesis of olefinic BPin adducts from this compound intermediates, which are prone to protodeboronation under certain conditions. researchgate.net

The success of this methodology hinges on several factors: chemoselective transmetalation, inhibition of transesterification (speciation), and prevention of product transmetalation which could lead to oligomerization. acs.org The ability to control these competing processes enables streamlined iterative catalytic C-C bond formation and even the controlled oligomerization of sp2-hybridized boronic esters. nih.govresearchgate.net

Side-Chain Replacement Reactions

The C-B bond in polymers derived from this compound derivatives can be cleaved in post-polymerization modification reactions, also known as side-chain replacement. This approach offers a versatile route to functional polymers that may be difficult to synthesize directly.

For example, anthranilamide (aam)-protected this compound (VBaam) has been shown to be an effective monomer for radical polymerization. rsc.org The resulting polymers contain VBaam units whose C-B bonds can be subsequently transformed. rsc.org These transformations include conversion to vinyl alcohol units or ethylene (B1197577) units through C-B bond-cleaving side-chain replacement. rsc.orgresearchgate.net This allows for the synthesis of valuable copolymers such as poly(vinyl alcohol-co-styrene), poly(ethylene-co-styrene), and poly(ethylene-co-acrylate). rsc.orgresearchgate.net The C-B bond of the VBaam unit is more susceptible to these transformations compared to the pinacol ester (VBpin) analogue. rsc.org

Radical polymerization of this compound pinacol ester (VBpin) itself can be accompanied by a back-biting chain transfer reaction. chemrxiv.orgacs.org This leads to the formation of branched polymers. Subsequent oxidation of the boron-containing side chains affords branched poly(vinyl alcohol) (PVA). acs.org The degree of branching can be tuned by copolymerizing VBpin with vinyl acetate (VAc). acs.org This method provides access to branched PVA structures that are not readily accessible through the direct polymerization of vinyl acetate. acs.org

Applications of Vinylboronic Acid in Advanced Organic Synthesis

Formation of Carbon-Carbon Bonds

The capacity of vinylboronic acid to participate in carbon-carbon bond-forming reactions has made it an indispensable tool for organic chemists. These reactions are fundamental to the synthesis of a vast array of organic molecules.

Stereodefined Olefin Synthesis

The synthesis of olefins with specific stereochemistry is a significant challenge in organic chemistry. This compound and its derivatives play a pivotal role in achieving high stereoselectivity. The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed reaction between a this compound and a vinyl halide, is a powerful method for forming carbon-carbon bonds with excellent retention of the double bond geometry, often exceeding 99%. rsc.org This allows for the predictable synthesis of stereodefined olefins. organic-chemistry.org

Recent advancements have further expanded the utility of vinylboronic acids in this area. For instance, ruthenium-catalyzed multicomponent reactions involving vinylboronic acids and alkynes can generate products with up to three contiguous sp3 stereocenters with high stereoselectivity in a single step. nih.gov Furthermore, catalyst-controlled methods, such as the use of specific ligands, can influence the regioselectivity of the coupling reaction, enabling the synthesis of either linear or branched dienes from electronically unbiased olefins. nih.gov

Synthesis of Conjugated Systems (e.g., Dienes, Styrenes)

This compound is extensively used in the synthesis of conjugated systems like dienes and styrenes, which are important structural motifs in many natural products and functional materials. ontosight.ainih.govacs.org The Suzuki-Miyaura coupling is a key reaction for this purpose, allowing the coupling of vinylboronic acids with vinyl or aryl halides to produce conjugated dienes and styrenes, respectively. thermofisher.comsynarchive.com

The oxidative Heck reaction, another palladium-catalyzed method, provides a route to 1,3-disubstituted conjugated dienes by coupling vinylboronic acids with alkenes. nih.govnih.gov This reaction's regioselectivity can be controlled by the choice of catalyst and ligands. nih.gov For example, using 2,9-dimethylphenanthroline as a ligand promotes the formation of branched dienes. nih.gov Additionally, palladium-catalyzed oxidative cross-coupling of vinylboronic acids with cyclic α-diazocarbonyl compounds offers an efficient pathway to 1,3-diene compounds that incorporate a ring structure. acs.org The synthesis of styrenes can also be achieved through nickel-catalyzed enantioselective hydroarylation of vinylarenes with arylboronic acids. researchgate.net

Alkylation Reactions of Carbenes

The reaction of vinylboronic acids with carbenes represents a more recent application in carbon-carbon bond formation. Palladium-catalyzed reactions of carbenes with vinylboronic acids have been utilized for vinylation, leading to the construction of new carbon-carbon bonds. researchgate.net For instance, palladium-catalyzed oxidative cross-coupling of vinylboronic acids with cyclic α-diazocarbonyl compounds involves the migratory insertion of a palladium carbene as a key step in the formation of 1,3-dienes. acs.org These reactions showcase the versatility of vinylboronic acids in engaging with reactive carbene intermediates to forge new carbon-carbon linkages. acs.org

Formation of Carbon-Heteroatom Bonds (C-O, C-N)

Beyond carbon-carbon bond formation, this compound is also a valuable reagent for constructing carbon-heteroatom bonds, particularly C-O and C-N bonds. The Chan-Lam coupling reaction, a copper-promoted or -catalyzed cross-coupling of boronic acids with amines or alcohols, is a cornerstone of this application. thieme-connect.commarmacs.orgrsc.org This reaction offers mild conditions for the formation of N-vinyl and O-vinyl compounds. marmacs.org

The Chan-Lam N-vinylation provides a direct route to N-vinylazoles, which are important structural motifs in medicinal chemistry. researchgate.net Copper-catalyzed coupling of vinylboronic acids with π-deficient NH-azoles, for example, yields N2-vinyl-1,2,3-triazoles and N2-vinyltetrazoles. researchgate.net Similarly, the Chan-Lam O-vinylation allows for the synthesis of vinyl ethers from alcohols. thieme-connect.com The reaction conditions can often be mild, sometimes even proceeding at room temperature in the presence of air. thieme-connect.com

Synthesis of Complex Molecular Architectures

The ability of this compound to participate in a variety of coupling reactions makes it a key component in the synthesis of complex molecular architectures, including intricate natural products.

Total Synthesis of Natural Products

This compound and its derivatives have been instrumental in the total synthesis of numerous natural products. researchgate.net The stereospecificity of the Suzuki-Miyaura reaction makes it particularly suitable for constructing the carbon skeletons of complex molecules with high fidelity. nih.govacs.org For example, B-protected haloalkenylboronic acids have been used as building blocks in the iterative cross-coupling synthesis of polyene natural products like all-trans-retinal (B13868) and a portion of the amphotericin B macrolide skeleton. nih.govacs.org

Furthermore, multicomponent reactions involving vinylboronic acids have enabled the rapid and asymmetric synthesis of privileged polyketide motifs. nih.gov A ruthenium-catalyzed alkene-alkyne coupling reaction between vinylboronic acids and alkynes generates unsymmetrical 3-boryl-1,4-diene reagents, which can then undergo diastereoselective allylation with carbonyl compounds to produce complex 1,3-dienyl-6-oxy motifs found in many polyketide natural products. nih.govresearchgate.net These examples highlight the power of this compound in streamlining the synthesis of biologically active and structurally complex natural products.

Assembly of Drug Scaffolds

The incorporation of this compound moieties into molecular frameworks is a key strategy in the development of novel drug candidates. The boronic acid group can act as a bioisostere for carboxylic acids and engage in reversible covalent interactions with biological targets, a feature exploited in the design of enzyme inhibitors. nsf.gov

A notable application is in the synthesis of proteasome inhibitors, such as bortezomib, which contains a boronic acid pharmacophore essential for its anticancer activity. nsf.gov The synthesis of such complex molecules often involves the use of this compound pinacol (B44631) ester, a more stable derivative, which can be readily incorporated into larger structures. nih.gov For instance, a visible-light-mediated decarboxylative radical addition to vinyl boronic esters provides a pathway to synthesize alkyl boronic esters from readily available alkyl carboxylic acids. nih.gov This method has been successfully applied to the late-stage functionalization of complex molecules, including those with existing drug scaffolds, demonstrating excellent functional group tolerance. nih.gov

Recent research has also highlighted the use of this compound derivatives in creating novel boron-containing hybrids with potential neuroprotective properties. researchgate.net For example, trans-2-phenyl-vinyl-boronic-acid-MIDA-ester (TPVA) has been investigated for its potential in managing Alzheimer's disease. researchgate.net Furthermore, a palladium-catalyzed heteroannulation approach allows for the synthesis of C2-borylated indoles, which are important scaffolds in many natural products and pharmaceuticals. acs.org This method provides access to highly functionalized indole (B1671886) scaffolds with complete regioselectivity. acs.org

The versatility of this compound is further demonstrated in its use for the bioorthogonal labeling of biomolecules in living cells. acs.org Vinylboronic acids react efficiently with tetrazines, allowing for the specific tagging of proteins and other biological macromolecules. acs.org This has been applied to the development of proteasome inhibitors with bioorthogonal handles for imaging and diagnostics. acs.org

The following table summarizes selected examples of drug scaffolds and related compounds synthesized using this compound derivatives.

Table 1: Examples of Drug Scaffolds and Bioactive Molecules Synthesized Using this compound Derivatives

| Compound/Scaffold Type | Synthetic Method | Application/Significance |

|---|---|---|

| β-keto-gem-diborylalkanes | Photoredox-mediated deoxygenative radical addition of aromatic carboxylic acids to vinyl boronic esters. chemrxiv.org | Late-stage functionalization of bioactive and drug molecules. chemrxiv.org |

| Alkyl boronic esters | Visible-light-mediated decarboxylative radical addition to vinyl boronic esters. nih.gov | Access to structurally diverse boron-containing molecules for medicinal chemistry. nih.gov |

| C2-Borylated indoles | Palladium-catalyzed heteroannulation of 2-iodoanilines and alkynyl BMIDA reagents. acs.org | Synthesis of borylated sulfa drugs and natural product alkaloids. acs.org |

| Proteasome inhibitor with bioorthogonal handle | Synthesis of a proteasome inhibitor containing a protected this compound moiety. acs.org | Two-step labeling of proteasomes in living cells for diagnostics and research. acs.org |

Regioselective and Chemoselective Transformations

The ability to control the region and type of chemical bond formation is paramount in organic synthesis. This compound and its esters are excellent substrates in a variety of regioselective and chemoselective reactions, enabling the synthesis of precisely substituted organic molecules.

Regioselectivity:

A key area where this compound demonstrates its utility is in palladium-catalyzed cross-coupling reactions. For instance, aerobic oxidative Heck reactions between vinylboronic acids and electronically unbiased alkyl olefins can be controlled to produce branched 1,3-disubstituted conjugated dienes. organic-chemistry.org The regioselectivity is dictated by the choice of ligand, with 2,9-dimethylphenanthroline promoting C-C bond formation at the internal position of the alkene, a result that is opposite to what is typically observed in traditional Heck reactions. organic-chemistry.orgacs.org This catalyst-controlled regioselectivity provides access to valuable α-alkyl vinylarenes. rsc.org

Furthermore, the hydroboration of terminal alkynes can be directed to selectively form either α- or β-vinylboronates depending on the catalytic system employed. organic-chemistry.org For example, iron-catalyzed addition of alkyl radicals to ethynylboronic acid pinacol ester yields Z-vinyl boronates with high stereoselectivity. organic-chemistry.org Similarly, copper-catalyzed hydroboration of terminal alkynes can produce α-vinylboronates with high selectivity. researchgate.net

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of one functional group over another. This compound derivatives exhibit remarkable chemoselectivity in various transformations. In the diboration of allenes using an unsymmetrical diboron (B99234) reagent, a platinum catalyst can selectively add two different boron moieties to the terminal double bond, furnishing vinyl and allyl boronates. nsf.gov The resulting bis-boronyl products can then undergo chemoselective cross-coupling reactions, where the vinylboronic ester preferentially reacts over the allylboronyl group. nsf.gov

Another example of chemoselectivity is the boric acid-catalyzed esterification of α-hydroxycarboxylic acids. researchgate.net This method allows for the selective esterification of the carboxylic acid group in the presence of the hydroxyl group. researchgate.net While this specific example does not directly involve the vinyl group of this compound, it highlights the broader utility of the boronic acid functional group in directing chemical reactions.

The following table provides examples of regioselective and chemoselective transformations involving this compound and its derivatives.

Table 2: Examples of Regioselective and Chemoselective Transformations

| Reaction Type | Substrates | Catalyst/Reagent | Product | Selectivity |

|---|---|---|---|---|

| Aerobic Oxidative Heck Reaction | Vinylboronic acids and electronically unbiased alkyl olefins | Pd(TFA)₂/2,9-dimethylphenanthroline | Branched 1,3-disubstituted conjugated dienes | Regioselective (branched isomer favored) organic-chemistry.orgacs.org |

| Aerobic Oxidative Heck Reaction | Arylboronic acids and electronically unbiased alkenes | Pd(TFA)₂/dmphen | α-Alkyl vinylarenes | Regioselective (branched isomer favored) rsc.org |

| Hydroboration | Terminal alkynes and pinacolborane | Iron complex with PNP pincer ligand | E-vinylboronates | Regio- and stereoselective organic-chemistry.org |

| Diboration | 1,1-Disubstituted allenes and pinBBdan | Platinum/Sphos | Vinyl and allyl boronates | Regio- and chemoselective nsf.gov |

Vinylboronic Acid in Polymer Science and Materials Engineering

Polymerization of Vinylboronic Acid Derivatives

The polymerization of this compound derivatives is significantly influenced by the nature of the protecting group on the boronic acid moiety. This section delves into the mechanisms of their polymerization, the role of these protecting groups, and the application of controlled polymerization techniques.

Radical (Co)polymerization Mechanisms

This compound derivatives can undergo radical polymerization, a process where the polymerization is initiated by a free radical. The vacant p-orbital on the boron atom plays a crucial role in stabilizing the growing radical chain, which is a key factor for the radical polymerization ability of alkenyl boronates. researchgate.netresearcher.life This allows for the copolymerization of this compound monomers with a variety of common monomers. researchgate.netresearchgate.net

The reactivity of the vinylboron monomer is influenced by the substituents on the boron atom. researchgate.net For instance, in the radical copolymerization of this compound pinacol (B44631) ester (VBpin) with styrene (B11656), the monomer reactivity ratios were determined to be rVBpin = 0.25 and rSt = 3.77. researchgate.net These values indicate that the styryl radical prefers to add to a styrene monomer, while the VBpin radical has a higher tendency to add to a styrene monomer as well, leading to a copolymer that is richer in styrene units. researchgate.net

A notable aspect of the radical polymerization of some vinyl boronates, such as this compound pinacol ester (VBpin), is the occurrence of a back-biting chain transfer reaction. chemrxiv.orgchemrxiv.org This process involves the growing radical chain abstracting a hydrogen atom from the polymer backbone, creating a mid-chain radical. chemrxiv.org Propagation from this new radical site leads to the formation of branched polymer chains. chemrxiv.orgchemrxiv.org This mechanism provides a route to branched poly(vinyl alcohol) (PVA) after oxidation of the boron pendants, a structure that is not readily accessible through the conventional polymerization of vinyl acetate (B1210297). chemrxiv.org

Influence of Protecting Groups on Polymerization Activity

The choice of protecting group for the boronic acid is critical as it significantly impacts the polymerization behavior and the performance of subsequent post-polymerization transformations. rsc.orgresearchgate.net Different protecting groups can alter the steric hindrance around the boron center and influence the electronic properties of the monomer. researchgate.net

Several protecting groups have been investigated, including pinacol, neopentyl glycol, and various amides. researchgate.net For instance, this compound pinacol ester (VBpin) is a commonly used monomer. rsc.org However, its polymerization can sometimes be sluggish. researchgate.net In contrast, anthranilamide (aam)-protected this compound (VBaam) has demonstrated a higher polymerization activity. rsc.orgresearchgate.netrsc.org Density functional theory (DFT) calculations have suggested that a specific interaction between the aam groups contributes to this enhanced reactivity. rsc.orgresearchgate.net

The steric bulk of the protecting group is a key consideration. Space-filling models and Wiberg bond indices analysis show that the boron center in VBpin is significantly shielded by the methyl groups of the pinacol ring. researchgate.net This steric hindrance can affect the approach of the propagating radical. In some cases, such as with this compound neopentyl ester (VBneop), polymerization can lead to insoluble products. researchgate.net Furthermore, certain B(sp³)-type derivatives like methyliminodiacetic acid (VBmida) and trifluoroborate (VBF₃K) have been found to be unreactive in radical polymerization. researchgate.net

The following table summarizes the polymerization behavior of various vinylboron derivatives under radical conditions initiated by AIBN in THF at 60°C. researchgate.net

| Monomer | Protecting Group | Polymerization Behavior | Mn ( g/mol ) after 24h |

| VBpin | Pinacol | Polymerizes | 1.5 x 10³ |

| VBaam | Anthranilamide | Faster polymerization than VBpin | Higher than VBpin |

| VBneop | Neopentyl glycol | Forms insoluble precipitate | - |

| VBmida | Methyliminodiacetic acid | No polymerization | - |

| VBF₃K | Trifluoroborate | No polymerization | - |

Controlled Polymerization Techniques (e.g., RAFT Polymerization)

To achieve polymers with well-defined architectures, controlled polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been successfully applied to this compound derivatives. researchgate.netrsc.org RAFT polymerization allows for the synthesis of polymers with controlled molecular weights and low polydispersity. acs.org

The RAFT process has been used for the polymerization of monomers like this compound pinacol ester (VBpin) and isopropenyl boronic acid pinacol ester (IPBpin). researchgate.netrsc.org For example, well-defined polymers of VBpin were obtained via RAFT polymerization. rsc.org Similarly, the RAFT polymerization of IPBpin has been achieved, and kinetic studies showed a linear increase in molecular weight with monomer conversion and relatively low polydispersities (Mw/Mn < 1.38). researchgate.netacs.org The "living" nature of this polymerization was confirmed through chain extension experiments, including the block copolymerization with monomers like vinyl acetate and N-vinylpyrrolidone. researchgate.netacs.org

The choice of the RAFT agent is crucial for the successful controlled polymerization of these monomers. For instance, cyanomethyl methyl(phenyl)carbamodithioate has been identified as an efficient RAFT agent for the controlled radical polymerization of hydroxy-functional vinyl ethers, a related class of monomers. acs.org

Post-Polymerization Modification through C-B Bond Cleavage

A key advantage of polymers derived from this compound is the ability to transform the carbon-boron (C-B) bond in the side chains into other functional groups. researchgate.netresearchgate.netresearchgate.net This post-polymerization modification strategy opens up pathways to synthesize polymers that are difficult or impossible to obtain through direct polymerization of their corresponding monomers. researchgate.netresearchgate.net

Transformation into Poly(vinyl alcohol) and Copolymers

One of the most valuable transformations of poly(this compound) derivatives is their conversion to poly(vinyl alcohol) (PVA) and its copolymers. researchgate.netrsc.org This is typically achieved through an oxidation reaction that replaces the boron-containing side chain with a hydroxyl group. researchgate.netchemrxiv.org This method provides an alternative route to PVA, which is conventionally synthesized by the polymerization of vinyl acetate followed by saponification. chemrxiv.orgchemrxiv.org

This strategy is particularly useful for creating copolymers that are otherwise challenging to synthesize. researchgate.net For example, the radical copolymerization of this compound pinacol ester (VBpin) with styrene, followed by oxidation, yields poly(vinyl alcohol-co-styrene). researchgate.netrsc.org This copolymer is difficult to produce using vinyl acetate as the vinyl alcohol precursor due to unfavorable copolymerization kinetics with styrene. researchgate.net The transformation of the boron pendants into hydroxyl groups can be monitored by techniques such as IR and ¹H NMR spectroscopy. researchgate.net

The choice of protecting group on the this compound monomer can also influence the efficiency of this transformation. researchgate.netrsc.org For instance, the anthranilamide (aam) protecting group has been shown to be highly effective for the quantitative conversion of the boron pendants to hydroxyl groups in copolymers with monomers like styrene and acrylates. rsc.org

Conversion to Ethylene (B1197577) Units and Related Architectures

Beyond the synthesis of PVA-based materials, the C-B bond in poly(this compound) derivatives can also be cleaved and replaced with a proton, effectively converting the this compound units into ethylene units. rsc.orgresearchgate.net This protodeboronation reaction provides access to poly(ethylene) copolymers. rsc.orgrsc.org

For example, copolymers of anthranilamide-protected this compound (VBaam) with monomers such as styrene or tert-butyl acrylate (B77674) can be transformed into poly(ethylene-co-styrene) and poly(ethylene-co-tert-butyl acrylate), respectively. researchgate.netrsc.orgrsc.org The protodeboronation is often carried out using an oxidant like Mn(OAc)₃, a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride to activate the boron, and a proton source like tert-butyl catechol. researchgate.net

This transformation has been successfully demonstrated for copolymers of VBaam and tert-butyl acrylate (TBA). researchgate.net The resulting poly(ethylene-co-TBA) can be characterized by various analytical techniques, including size-exclusion chromatography (SEC), ¹H NMR, ¹³C NMR, and IR spectroscopy, which confirm the successful replacement of the C-B bond with a C-H bond. researchgate.net Differential scanning calorimetry (DSC) can be used to compare the thermal properties of the resulting copolymer with the corresponding homopolymer. researchgate.net

Design of Boron-Containing Polymeric Materials

Stimuli-Responsive Polymers

Polymers containing this compound are a significant class of "smart" materials capable of undergoing conformational or chemical changes in response to external stimuli. annualreviews.org The boronic acid moiety is particularly sensitive to changes in pH and the presence of polyol compounds, such as glucose. rsc.orgresearchgate.net This responsiveness has been widely explored for applications like glucose sensors and controlled drug delivery systems. rsc.orgrsc.org

Poly(vinylphenylboronic acid) (PVPBA) is classified as a pH-responsive anionic polymer. nih.gov The boron atom in the boronic acid group can reversibly change its hybridization state from neutral trigonal sp2 to an anionic tetrahedral sp3 state with variations in the ambient pH. This transition alters the polymer's charge and solubility, leading to a macroscopic response.

Research has focused on integrating this compound derivatives into various polymer architectures to create multi-stimuli-responsive systems.

Microgels: Poly(phenylboronic acid) microgels, synthesized via free-radical polymerization of 4-vinylphenylboronic acid with a cross-linker, have demonstrated high selectivity for glucose at physiological pH (7.4). rsc.org These microgels swell in the presence of glucose and exhibit a glucose-dependent fluorescence emission, making them promising for glucose-sensing applications. rsc.org

Copolymers: Boronic acid functional groups have been incorporated into thermoresponsive polymers like poly(2-alkyl-2-oxazoline)s. rsc.orgresearchgate.net The resulting copolymers exhibit a Lower Critical Solution Temperature (LCST) that is dependent on both pH and glucose concentration. rsc.org This creates a triple-responsive system sensitive to temperature, pH, and glucose, which could be applied in advanced drug delivery vehicles. researchgate.netrsc.org

Covalent Adaptable Networks: A cross-linked poly(styrene-butadiene-styrene) (SBS) network was created using 9-anthraceneboronic acid. mdpi.com The dynamic nature of the boronic esters formed with diol groups in the polymer, combined with the reversible dimerization of anthracene, endowed the resulting elastomer with responsiveness to heat, light, and alcohols. mdpi.com

The table below summarizes examples of stimuli-responsive polymers based on this compound derivatives.

| Polymer System | Monomer/Functional Group | Stimuli | Observed Response |

| Poly(phenylboronic acid) Microgels | 4-Vinylphenylboronic acid | Glucose, pH | Swelling of microgel, selective fluorescence emission. rsc.org |

| Boronic Acid-Decorated Poly(2-oxazoline)s | Boronic acid-functionalized oxazoline (B21484) monomer | Temperature, pH, Glucose | pH and glucose dependence on cloud and clearance point temperatures. researchgate.net |

| Cross-linked Poly(styrene-butadiene-styrene) | 9-Anthraceneboronic acid | Light, Heat, Alcohols | Adaptable network, continuous regulation of mechanical properties. mdpi.com |

Catalytic Polymeric Systems

This compound and its esters are not only building blocks for functional polymers but also serve as key reagents in polymer-supported catalytic reactions. These systems aim to combine the high efficiency and selectivity of homogeneous catalysts with the ease of separation and reusability of heterogeneous catalysts.

One notable example is a metalloprotein-inspired polymeric imidazole (B134444) palladium catalyst (MPPI-Pd). jst.go.jp This system efficiently promotes allylic arylation, alkenylation, and vinylation reactions using arylboronic acids, alkenylboronic acids, and this compound esters. jst.go.jp The catalyst demonstrated exceptionally high activity, achieving a turnover number (TON) of up to 1,250,000 with as little as 0.8 mol ppm of palladium, and could be reused without a significant loss of catalytic activity. jst.go.jp

Another approach involves copolymers that have intrinsic catalytic activity. An alternating copolymer of this compound pinacol ester (VBpin) and maleic anhydride (B1165640) was found to catalyze the direct dehydrative esterification of carboxylic acids and alcohols. researchgate.net The catalytic function arises from the cooperation between the neighboring Lewis acidic boron and the maleic anhydride unit on the polymer backbone. researchgate.net

Furthermore, polymer-supported rhodium(I) catalysts have been developed for the 1,4-addition of aryl- and vinylboronic acids to enones. nih.gov By controlling the polymer's molecular weight, its solubility can be tuned, allowing the reaction to proceed under homogeneous conditions while enabling catalyst recovery through simple precipitation and filtration. nih.gov

The table below details several catalytic polymeric systems involving this compound derivatives.

| Catalytic System | Polymer Support / Active Polymer | Reagent | Reaction Catalyzed |